N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide
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Description
N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide, commonly known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1993 by scientists at the University of Connecticut, and since then, numerous studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Scientific Research Applications
Antimicrobial Properties
N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide, due to its structural analogies, has been studied for its potential antimicrobial properties. For instance, Arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment have been synthesized and evaluated for their antibacterial and antifungal activities. The incorporation of the 4-acetylphenyl moiety into these compounds has shown promising results in combating microbial infections, demonstrating the potential utility of N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide in antimicrobial applications (Baranovskyi et al., 2018).
Anti-inflammatory and Analgesic Agents
Compounds structurally related to N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide have been investigated for their potential as anti-inflammatory and analgesic agents. For example, a series of novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, sharing a similar structural framework, were designed and evaluated for their in vitro anti-inflammatory activity, showing significant results compared to standard drugs. These findings suggest that compounds with the N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide structure may also possess anti-inflammatory and analgesic properties, warranting further investigation in this area (Shkair et al., 2016).
Photocatalytic Degradation Studies
The photocatalytic degradation of compounds structurally related to N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide, such as N-(3,4-dichlorophenyl)propanamide (Propanil), has been extensively studied. These studies have highlighted the potential of using photocatalysis for the environmental degradation of similar compounds, indicating a promising avenue for research into the degradation pathways and environmental impacts of N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide (Sturini et al., 1997).
properties
IUPAC Name |
N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-3-8-15(20-11)9-10-16(19)17-14-6-4-13(5-7-14)12(2)18/h3-8H,9-10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNGXIACTVZZEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901328652 |
Source
|
Record name | N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901328652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203513 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide | |
CAS RN |
874465-66-4 |
Source
|
Record name | N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901328652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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